molecular formula C12H8BrNO2 B8617336 4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde

4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde

Cat. No. B8617336
M. Wt: 278.10 g/mol
InChI Key: ZLYYKYLUUDIFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C12H8BrNO2 and its molecular weight is 278.10 g/mol. The purity is usually 95%.
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properties

Product Name

4-[(5-Bromopyridin-2-yl)oxy]benzaldehyde

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)oxybenzaldehyde

InChI

InChI=1S/C12H8BrNO2/c13-10-3-6-12(14-7-10)16-11-4-1-9(8-15)2-5-11/h1-8H

InChI Key

ZLYYKYLUUDIFNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As shown in scheme 7,4-Hydroxybenzaldehyde is treated with potassium carbonate and 2,5-dibromopyridine in DMAC to afford 4-(5-bromo-pyridin-2-yloxy)-benzaldehyde (35). The aldehyde 35 is combined with isoamylamine, sodium triacetoxyborohydride, acectic acid, and dichloromethane to yield the reductive amination product [4-(5-bromo-pyridin-2-yloxy)-benzyl]-(3-methyl-butyl)-amine (36). The resulting aryl bromide 36 is treated with acetamide, copper iodide, and 1,2 diaminocyclohexane in dioxane to yield the target compound 37.
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Synthesis routes and methods II

Procedure details

As shown in scheme 7, 4-Hydroxybenzaldehyde is treated with potassium carbonate and 2,5-dibromopyridine in DMAC to afford 4-(5-bromo-pyridin-2-yloxy)-benzaldehyde (35). The aldehyde 35 is combined with isoamylamine, sodium triacetoxyborohydride, acetic acid, and dichloromethane to yield the reductive amination product [4-(5-bromo-pyridin-2-yloxy)-benzyl]-(3-methyl-butyl)-amine (36). The resulting aryl bromide 36 is treated with acetamide, copper iodide, and 1,2 diaminocyclohexane in dioxane to yield the target compound 37.
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